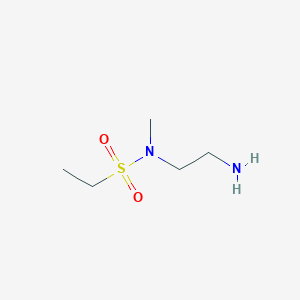

N-(2-aminoethyl)-N-methylethanesulfonamide

Description

Properties

Molecular Formula |

C5H14N2O2S |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

N-(2-aminoethyl)-N-methylethanesulfonamide |

InChI |

InChI=1S/C5H14N2O2S/c1-3-10(8,9)7(2)5-4-6/h3-6H2,1-2H3 |

InChI Key |

DNMOUBIHDMXETG-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N(C)CCN |

Origin of Product |

United States |

Preparation Methods

Preparation of Sulfonyl Chloride Intermediate

A common starting point is the preparation of ethanesulfonyl chloride or a related sulfonyl chloride derivative, which can be reacted with amines to form sulfonamides. This intermediate is often prepared by chlorination of ethanesulfonic acid derivatives.

Formation of this compound via Nucleophilic Substitution

The sulfonyl chloride intermediate is reacted with N-methyl-2-aminoethane (N-methylethylenediamine) or a protected form thereof under alkaline conditions to yield the sulfonamide bond.

A representative synthetic route adapted from related sulfonamide preparations is as follows:

- Step 1: Dissolve N-methyl-2-aminoethane in an appropriate solvent such as dichloromethane or acetonitrile.

- Step 2: Add ethanesulfonyl chloride dropwise at controlled temperature (0–15 °C) under alkaline conditions (e.g., triethylamine or DIPEA) to neutralize HCl formed.

- Step 3: Stir the reaction mixture at room temperature or slightly elevated temperature (up to 40 °C) for several hours to complete the reaction.

- Step 4: Work-up involves washing the organic phase with water, acid, and brine, drying over anhydrous sodium sulfate, and concentrating to obtain crude sulfonamide.

- Step 5: Purification by recrystallization or chromatography yields the pure this compound.

Alternative Multi-Step Synthesis via Protected Intermediates

In some procedures, the amino group is protected prior to sulfonylation to avoid side reactions:

- Protection of the amino group with benzyl chloroformate (Cbz-Cl) to form a carbamate intermediate.

- Sulfonylation of the protected amine with ethanesulfonyl chloride or tosyl chloride derivatives.

- Deprotection by catalytic hydrogenation (Pd/C under hydrogen atmosphere) to yield the free amine sulfonamide.

This approach is advantageous for controlling selectivity and improving yields.

Example Synthesis from Patent CN112679448A (Adapted for Similar Compounds)

Although this patent focuses on N-(2-aminoethyl)morpholine, the multi-step methodology can be adapted for this compound synthesis by substituting morpholine with N-methylamine derivatives and ethanesulfonyl chloride in place of tosyl chloride.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| S1 | Ethanolamine + benzyl chloroformate in dichloromethane, alkaline, 0–15 °C | Formation of carbamate intermediate | ~85 |

| S2 | Intermediate 1 + 4-tosyl chloride, alkaline, 10–15 °C | Sulfonylation to form sulfonamide intermediate | ~83 |

| S3 | Intermediate 2 + morpholine (or N-methylamine), acetonitrile, 60–90 °C, 2–4 h | Nucleophilic substitution to form protected amine sulfonamide | ~88 |

| S4 | Catalytic hydrogenation (Pd/C, H2, 20–25 °C, 4–8 h) | Deprotection to yield final aminosulfonamide | ~91 |

Note: Yields are approximate and based on analogous reactions.

Data Table: Key Reaction Parameters for Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile, Methanol | Depends on step; polar aprotic solvents preferred |

| Temperature | 0–15 °C (sulfonylation), 20–90 °C (substitution) | Controlled to optimize yield and selectivity |

| Base | Triethylamine, DIPEA | Neutralizes HCl byproduct |

| Catalyst | Palladium on carbon (Pd/C) | Used for hydrogenolytic deprotection |

| Reaction Time | 2–8 hours | Varies by step and scale |

| Hydrogen Pressure | 1–2 atm | For catalytic hydrogenation |

| Purification | Recrystallization, chromatography | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methylethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-aminoethyl)-N-methylethanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

N-(2-Hydroxy-5-Nitrophenyl)methanesulfonamide

- Structure : A methanesulfonamide with a hydroxy-nitro-substituted phenyl group.

- Key Differences: The nitro (-NO₂) and hydroxyl (-OH) groups on the aromatic ring enhance acidity (pKa reduction) and electron-withdrawing effects compared to the aliphatic aminoethyl group in the target compound.

N-Ethyl-N-(2-Methoxyphenyl)benzenesulfonamide

- Structure : Benzenesulfonamide with ethyl and 2-methoxyphenyl substituents.

- Key Differences : The methoxy (-OCH₃) group is electron-donating via resonance, stabilizing the sulfonamide moiety. The ethyl group increases lipophilicity, while the benzenesulfonamide backbone reduces conformational flexibility compared to ethanesulfonamide .

- Applications : Structural studies highlight sulfonamides' roles as bioactive compounds, possibly in antimicrobial or anticancer contexts .

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide

- Structure : Acetamide derivative with chloro, nitro, and methylsulfonyl groups.

- Key Differences : The chloro-nitro-phenyl group creates strong electron-withdrawing effects, increasing acidity (pKa ~3–4). The acetamide (-NHCOCH₃) and methylsulfonyl (-SO₂CH₃) groups enhance hydrogen-bonding and steric hindrance, contrasting with the target compound's simpler substituents .

- Applications : Precursor for sulfur-containing heterocycles, relevant in drug discovery .

N-(4-(2-Aminoethyl)Phenyl)methanesulfonamide

- Structure: Methanesulfonamide with a 4-(2-aminoethyl)phenyl group.

- The aminoethyl group’s position on the phenyl ring may enhance binding to biological targets (e.g., enzymes or receptors) .

N-Aminoethyl-2-Aminoethanesulfonic Acid

- Structure: Sulfonic acid derivative with dual aminoethyl groups.

- Key Differences: The sulfonic acid (-SO₃H) group is highly acidic (pKa ~1–2), making it water-soluble at physiological pH, unlike the target’s sulfonamide (-SO₂NH-).

- Applications : Buffering agents or intermediates in peptide synthesis .

Comparative Data Table

Key Research Findings

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) in aryl-sulfonamides lower the pKa of the sulfonamide NH, enhancing hydrogen-bonding and reactivity . The target compound’s aminoethyl group, being electron-donating, may increase basicity and reduce acidity compared to these derivatives.

- Biological Activity : Sulfonamides with aromatic substituents (e.g., ) show higher affinity for enzymes or receptors due to π-π interactions, whereas aliphatic derivatives like the target compound may excel in membrane permeability .

Biological Activity

N-(2-aminoethyl)-N-methylethanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a sulfonamide group that contributes to its biological activity. The presence of the aminoethyl and methyl groups enhances its solubility and interaction with biological targets. The compound can be represented structurally as follows:

1. Cytotoxic Activity

Recent studies have demonstrated that derivatives of bis(2-aminoethyl)amine, which include this compound, exhibit significant cytotoxic effects against various cancer cell lines. The MTT assay indicated moderate antiproliferative potency across colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. For instance, one derivative showed an IC50 value ranging from 13.95 ± 2.5 µM to 15.74 ± 1.7 µM against these cell lines .

2. Apoptotic Activity

The compound has also been linked to inducing apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with certain derivatives led to a higher percentage of early apoptosis in A549 cells (28.9% to 42.7%) compared to controls (7.3%). Notably, the late apoptotic effects were also pronounced, indicating a dual mechanism of action .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is evidenced by its ability to inhibit interleukin-6 (IL-6) release in treated cells. In A549 cells, one derivative inhibited IL-6 secretion nearly tenfold compared to controls, showcasing its potential as an anti-inflammatory agent .

1. Cancer Treatment

Due to its cytotoxic and apoptotic properties, this compound derivatives are being explored as potential chemotherapeutic agents. The ability to induce apoptosis selectively in cancer cells while sparing normal cells presents a promising avenue for cancer therapy.

2. Tinnitus Treatment

Research indicates that sulfonamide derivatives may serve as histamine H4 receptor (H4R) inhibitors, which are being investigated for their role in treating tinnitus. These compounds could modulate inflammatory responses associated with tinnitus by acting on the H4R pathway .

Case Studies

Case Study 1: Cytotoxicity in Cancer Cells

A study synthesized several bis(2-aminoethyl)amine derivatives and evaluated their cytotoxicity against multiple cancer cell lines using the MTT method. The most potent derivative exhibited an IC50 value that indicates significant growth inhibition across all tested lines .

Case Study 2: Apoptosis Induction

In another investigation, the effects of this compound on apoptosis were analyzed using flow cytometry. Results showed a marked increase in early apoptosis among treated A549 cells, suggesting that these compounds could effectively induce programmed cell death in malignant cells .

Data Summary

Q & A

Q. Table 1: Key Synthetic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.